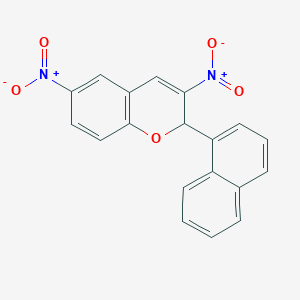![molecular formula C23H30Br2O2 B14335144 1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] CAS No. 101308-47-8](/img/structure/B14335144.png)
1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] is an organic compound characterized by the presence of two benzene rings connected via a propane-2,2-diyl bridge, with each benzene ring further substituted with a 4-bromobutoxy group
Méthodes De Préparation
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobutanol and 4-hydroxybenzene derivatives.
Reaction Conditions: The reaction involves the formation of an ether linkage between the 4-bromobutoxy group and the benzene ring. This is achieved through nucleophilic substitution reactions, where the hydroxyl group of the benzene derivative reacts with the bromine atom of 4-bromobutanol.
Catalysts and Solvents: Common catalysts used in this reaction include strong bases such as sodium hydride or potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromobutoxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions may convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce carboxylic acids.
Applications De Recherche Scientifique
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, brominated compounds are known to exhibit antimicrobial and anticancer properties, making this compound a potential candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] involves its interaction with molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] can be compared with other similar compounds, such as:
4,4’-(Propane-2,2-diyl)bis(cyanatobenzene): This compound has cyanate groups instead of bromobutoxy groups, which affects its reactivity and applications.
4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene):
1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has hydroxyl groups, making it more hydrophilic and suitable for different applications compared to the bromobutoxy derivative.
Propriétés
Numéro CAS |
101308-47-8 |
|---|---|
Formule moléculaire |
C23H30Br2O2 |
Poids moléculaire |
498.3 g/mol |
Nom IUPAC |
1-(4-bromobutoxy)-4-[2-[4-(4-bromobutoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C23H30Br2O2/c1-23(2,19-7-11-21(12-8-19)26-17-5-3-15-24)20-9-13-22(14-10-20)27-18-6-4-16-25/h7-14H,3-6,15-18H2,1-2H3 |
Clé InChI |
YWPSBMCRGXUSJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCCCCBr)C2=CC=C(C=C2)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


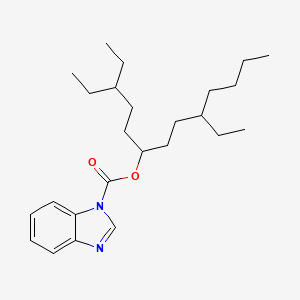

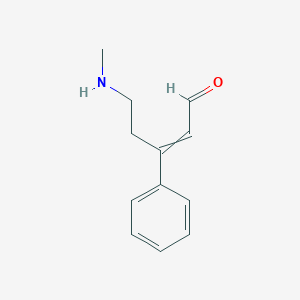
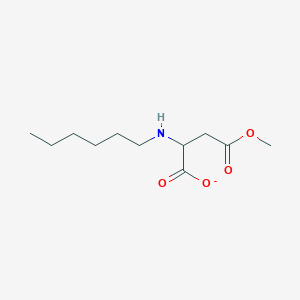
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
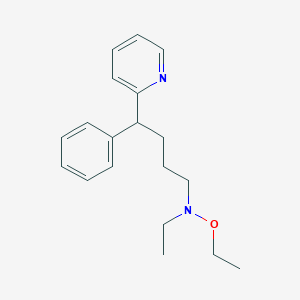
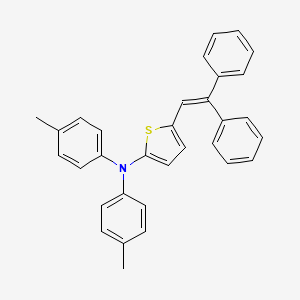
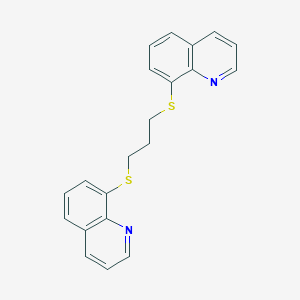

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)


![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
